3-Amino-2-methylpyridine-4-carbonitrile
Description
3-Amino-2-methylpyridine-4-carbonitrile is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 3, a methyl group at position 2, and a cyano group at position 2. Pyridine carbonitriles are widely studied for their electronic properties, bioactivity, and utility as intermediates in organic synthesis .
Properties
CAS No. |
71058-43-0 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-amino-2-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,9H2,1H3 |
InChI Key |
BDWOUODZXCPTAF-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N)C#N |
Canonical SMILES |
CC1=NC=CC(=C1N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridine vs. Pyrimidine Carbonitriles
- Pyridine Derivatives: Compounds like 2-amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile () share the pyridine backbone but differ in substituents. The cyano group at position 3 in this derivative enhances electron-withdrawing effects, influencing reactivity in photopolymer applications .
- Pyrimidine Derivatives: 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile () replaces the pyridine ring with a pyrimidine system. This introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which correlates with higher melting points (e.g., 200°C for this compound) compared to pyridine analogs .
Fused-Ring Systems
- Thieno[2,3-b]pyridine Carbonitriles: 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile () incorporates a sulfur-containing thieno ring fused to pyridine. This structural modification significantly alters electronic properties (e.g., redshift in UV-Vis spectra) and enhances biological activity due to increased lipophilicity .
- Cyclohepta[b]pyridine Carbonitriles: 2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile () features a seven-membered fused ring, introducing steric bulk and conformational flexibility, which may impact binding in enzyme inhibition studies .
Substituent Effects on Physicochemical Properties
Amino and Cyano Groups
- The amino group at position 3 in 3-amino-2-methylpyridine-4-carbonitrile contributes to basicity and hydrogen-bond donor capacity. In 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (), the amino group participates in intermolecular hydrogen bonding, stabilizing crystal lattices and elevating melting points (222°C) .
- The cyano group’s strong electron-withdrawing nature is consistent across analogs, with IR absorption bands near 2212 cm⁻¹ (C≡N stretch) .
Methyl and Halogen Substituents
- In 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (), the trifluoromethyl group increases hydrophobicity and metabolic stability, critical for pharmaceutical applications .
- Halogenated analogs like 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile () exhibit higher molecular weights (e.g., 351 g/mol) and distinct mass fragmentation patterns (e.g., prominent M⁺ peaks at m/z 351) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
